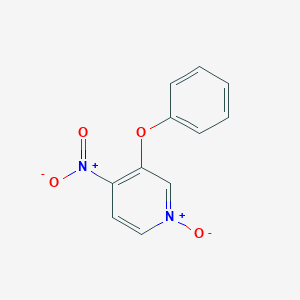

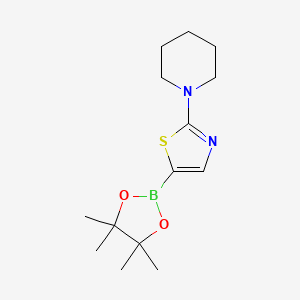

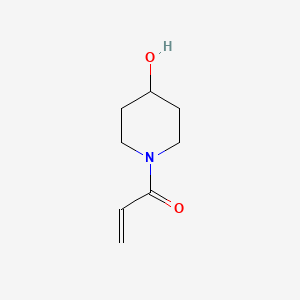

![molecular formula C21H31N3O3 B3321909 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide CAS No. 1394808-82-2](/img/structure/B3321909.png)

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

概述

作用机制

SUVN-G3031 通过作为组胺 H3 受体的反向激动剂来发挥其作用。 这种作用增加了组胺能神经传递,进而调节其他神经递质(如多巴胺和去甲肾上腺素)的水平 . 该化合物的促觉醒和抗猝倒作用归因于这种对大脑中神经递质水平的调节 .

生化分析

Biochemical Properties

Suvn-G3031 plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It exhibits high selectivity and potency towards these receptors, with a binding affinity (Ki) of 8.7 nM for human H3 receptors and 9.8 nM for rat H3 receptors . Suvn-G3031 acts as an inverse agonist, which means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the receptor’s basal activity. This interaction leads to an increase in the levels of neurotransmitters such as histamine, dopamine, and norepinephrine in the cerebral cortex .

Cellular Effects

Suvn-G3031 has been shown to influence various cellular processes, particularly those related to neurotransmission. In preclinical studies, Suvn-G3031 treatment resulted in a dose-dependent increase in tele-methylhistamine levels, indicating the activation of histaminergic neurotransmission . Additionally, Suvn-G3031 modulates dopamine and norepinephrine levels in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . The compound also demonstrated procognitive effects in animal models, enhancing wakefulness and reducing cataplexy episodes in orexin knockout mice .

Molecular Mechanism

At the molecular level, Suvn-G3031 exerts its effects by binding to histamine H3 receptors and acting as an inverse agonist. This binding interaction stabilizes the receptor in an inactive conformation, reducing its basal activity and leading to an increase in histamine release . The elevated histamine levels subsequently modulate other neurotransmitters, such as dopamine and norepinephrine, in the cerebral cortex . This modulation provides the neurochemical basis for the wake-promoting and anticataplectic effects observed in preclinical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, Suvn-G3031 has shown stable and consistent effects over time. Preclinical studies have demonstrated that the compound maintains its efficacy in modulating neurotransmitter levels and improving wakefulness over extended periods . Suvn-G3031 has good brain penetration and oral bioavailability, which contributes to its sustained effects in vivo . Additionally, the compound has been found to be stable under various experimental conditions, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of Suvn-G3031 vary with different dosages in animal models. In preclinical studies, Suvn-G3031 treatment produced a dose-dependent increase in wakefulness and a concomitant decrease in non-rapid eye movement (NREM) sleep in orexin knockout mice . Higher doses of Suvn-G3031 also resulted in a significant decrease in direct rapid eye movement (REM) sleep onset episodes, demonstrating its anticataplectic effects .

Metabolic Pathways

Suvn-G3031 is involved in several metabolic pathways, primarily related to its interaction with histamine H3 receptors. The compound increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . Suvn-G3031 does not significantly alter dopamine levels in the striatum or nucleus accumbens, indicating that it may not have addiction liability . The compound’s metabolic profile is consistent across different species, with similar metabolite profiles observed in plasma and urine .

Transport and Distribution

Suvn-G3031 is well-absorbed and distributed within cells and tissues. The compound exhibits good brain penetration and achieves adequate cerebrospinal fluid (CSF) concentrations . Suvn-G3031 is not a substrate for major uptake transporters, which contributes to its favorable pharmacokinetic properties . The compound’s distribution is dose-dependent, with higher doses resulting in increased receptor occupancy and functional activity in the brain .

Subcellular Localization

The subcellular localization of Suvn-G3031 is primarily associated with its interaction with histamine H3 receptors. The compound’s binding to these receptors occurs in the cerebral cortex, where it modulates neurotransmitter levels and influences wakefulness and cognitive functions . Suvn-G3031’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to exert its effects consistently across different cellular compartments .

准备方法

SUVN-G3031 的合成涉及多个步骤,包括中间体的制备和最终偶联反应。合成路线通常包括通过各种化学反应(如烷基化、酰化和环化)形成关键中间体。 最后一步是在特定反应条件下将这些中间体偶联起来,以生成 SUVN-G3031 . 工业生产方法侧重于优化这些步骤,以确保最终产品的产率高和纯度高 .

化学反应分析

SUVN-G3031 经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。常见试剂包括氧化剂,例如高锰酸钾或过氧化氢。

还原: 该反应涉及添加氢或去除氧气。常见试剂包括还原剂,例如氢化铝锂或硼氢化钠。

由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,SUVN-G3031 的氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化合物 .

科学研究应用

SUVN-G3031 具有多种科学研究应用,包括:

相似化合物的比较

SUVN-G3031 在其作为组胺 H3 受体反向激动剂的高选择性和效力方面是独一无二的。类似的化合物包括:

匹罗利司特: 另一种用于治疗嗜睡症的组胺 H3 受体拮抗剂/反向激动剂.

硫代哌酰胺: 一种组胺 H3 受体拮抗剂,在研究中用于研究组胺的功能.

西普罗非泛: 一种具有促觉醒作用的组胺 H3 受体拮抗剂.

属性

IUPAC Name |

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXDUSQEXVQFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394808-82-2 | |

| Record name | Samelisant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVN-G3031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMELISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Suvn-G3031?

A: Suvn-G3031 acts as a potent and selective inverse agonist of the histamine H3 receptor (H3R). [, , , , , , , ]

Q2: How does Suvn-G3031 interact with the H3R?

A: As an inverse agonist, Suvn-G3031 binds to the H3R and stabilizes it in its inactive conformation, effectively reducing constitutive receptor activity. This contrasts with antagonists, which simply block the binding of endogenous ligands. [, , , ]

Q3: What are the downstream effects of H3R inverse agonism by Suvn-G3031?

A: By inhibiting H3R activity, Suvn-G3031 increases the synthesis and release of histamine in the brain. This leads to enhanced histaminergic neurotransmission, promoting wakefulness and potentially counteracting symptoms of narcolepsy. [, , , , ]

Q4: Beyond histamine, are other neurotransmitters affected by Suvn-G3031?

A: Preclinical studies have shown that Suvn-G3031 can also increase the levels of dopamine and norepinephrine in the prefrontal cortex. This suggests a broader impact on neurotransmission beyond the histaminergic system. [, , ]

Q5: What is the molecular formula and weight of Suvn-G3031?

A: The molecular formula of Suvn-G3031 is C23H35N3O4 • 2HCl (dihydrochloride salt), and its molecular weight is 478.4 g/mol. []

Q6: How is Suvn-G3031 absorbed and distributed in the body?

A: Suvn-G3031 is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It exhibits good brain penetration, suggesting effective access to its central nervous system target. [, , , ]

Q7: What is the elimination half-life of Suvn-G3031?

A: Suvn-G3031 has a favorable elimination half-life, allowing for once-daily dosing. [, ]

Q8: Does food intake affect the pharmacokinetics of Suvn-G3031?

A: Studies in healthy volunteers indicated that food does not significantly affect the pharmacokinetics of Suvn-G3031. []

Q9: Are there any known gender or age-related differences in Suvn-G3031 pharmacokinetics?

A: Phase 1 studies did not reveal any clinically relevant effects of gender or age on the pharmacokinetics of Suvn-G3031. []

Q10: What in vitro assays have been used to characterize the activity of Suvn-G3031?

A: Radioligand binding assays have been employed to determine the binding affinity of Suvn-G3031 for the H3R. Additionally, GTPγS assays have been utilized to assess its functional activity as an inverse agonist. [, ]

Q11: What animal models have been used to study the efficacy of Suvn-G3031 for narcolepsy?

A: Orexin knockout mice, a well-established model of narcolepsy, have been used extensively. These mice exhibit both excessive daytime sleepiness and cataplexy, key symptoms of the disorder. [, , , ]

Q12: What were the key findings from preclinical studies in orexin knockout mice?

A: Suvn-G3031 demonstrated robust wake-promoting effects, increasing wakefulness and reducing non-rapid eye movement sleep. It also significantly decreased the frequency of cataplexy episodes. [, , , ]

Q13: Has Suvn-G3031 been evaluated in clinical trials for narcolepsy?

A: Yes, Suvn-G3031 has been investigated in a Phase 2 clinical trial as a monotherapy for narcolepsy with or without cataplexy (ClinicalTrials.gov Identifier: NCT04072380). [, , , ]

Q14: What were the primary and secondary endpoints of the Phase 2 trial?

A: The primary efficacy endpoint was the change in Epworth Sleepiness Scale (ESS) score from baseline. Secondary endpoints included changes in Maintenance of Wakefulness Test (MWT) scores and Clinical Global Impression of Severity (CGI-S). [, ]

Q15: What is the safety profile of Suvn-G3031 based on preclinical and clinical data?

A: Suvn-G3031 has demonstrated a favorable safety profile in both preclinical studies and Phase 1 clinical trials in healthy volunteers. It did not show any significant safety concerns in long-term animal studies. [, , , ]

Q16: Does Suvn-G3031 interact with major drug-metabolizing enzymes?

A: Preclinical data suggest that Suvn-G3031 exhibits minimal inhibition or induction liability toward major CYP enzymes and transporters, potentially reducing the risk of drug-drug interactions. []

Q17: Are there any known alternatives or substitutes for Suvn-G3031?

A: While other H3R antagonists/inverse agonists are being explored for narcolepsy, Suvn-G3031 distinguishes itself with its potency, selectivity, and favorable pharmacological profile. [, ]

Q18: What are the potential future directions for Suvn-G3031 research?

A: Future research could focus on further elucidating the long-term efficacy and safety of Suvn-G3031 in larger patient populations with narcolepsy. Additionally, exploring its potential in other conditions characterized by excessive daytime sleepiness, such as Parkinson's disease, could be of interest. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

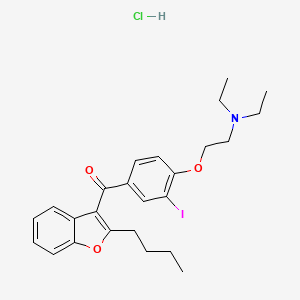

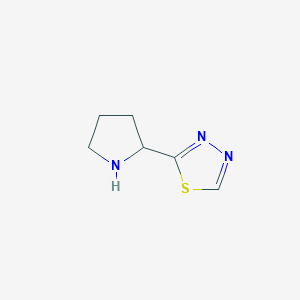

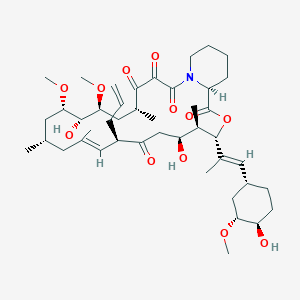

![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)

![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)